Valspodar has been used in trials studying the treatment of Cancer, Sarcoma, Leukemia, Lymphoma, and Breast Cancer, among others.
Valspodar is an analogue of cyclosporin-A. Valspodar inhibits p-glycoprotein, the multidrug resistance efflux pump, thereby restoring the retention and activity of some drugs in some drug-resistant tumor cells. This agent also induces caspase-mediated apoptosis. (NCI04)
Valspodar
CAS No.: 121584-18-7
Cat. No.: VC0548822
Molecular Formula: C63H111N11O12
Molecular Weight: 1214.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 121584-18-7 |
---|---|
Molecular Formula | C63H111N11O12 |
Molecular Weight | 1214.6 g/mol |
IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enoyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
Standard InChI | InChI=1S/C63H111N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-52H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1 |
Standard InChI Key | YJDYDFNKCBANTM-QCWCSKBGSA-N |
Isomeric SMILES | C/C=C/C[C@@H](C)C(=O)[C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C |
SMILES | CC=CCC(C)C(=O)C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C |
Canonical SMILES | CC=CCC(C)C(=O)C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C |
Appearance | White to beige solid powder |
Chemical and Pharmacological Profile of Valspodar
Structural Characteristics
Valspodar (C₆₃H₁₁₁N₁₁O₁₂; molecular weight 1214.62 g/mol) is a cyclic undecapeptide featuring a modified cyclosporin backbone with substitutions at residues 1 (N-methyl-L-valine) and 6 (6-[(2S,4R,6E)-4-methyl-2-(methylamino)-3-oxo-6-octenoic acid]) . These alterations confer enhanced affinity for P-gp while eliminating calcineurin inhibition, circumventing the immunosuppression associated with cyclosporin A .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Melting Point | 143–145°C |
Solubility | Chloroform (slight), Methanol (slight) |
LogP (Predicted) | 5.2 |
Plasma Protein Binding | >95% |
CYP3A4 Inhibition | Potent (IC₅₀ ≈ 0.1 μM) |
Mechanism of Action
Valspodar non-competitively inhibits P-gp (ABCB1), an ATP-dependent efflux pump overexpressed in MDR cancers. By binding to the transmembrane drug-binding pocket, it stabilizes P-gp in a conformation that prevents substrate translocation . This increases intracellular accumulation of chemotherapeutics like doxorubicin 2.5-fold in P-gp-positive AML blasts . Unlike first-generation inhibitors (e.g., verapamil), valspodar exhibits 10-fold higher binding affinity (Kₘ = 50 nM vs. 200 nM for cyclosporin A) .
Recent evidence suggests broader ABC transporter modulation:
Historical Development and Clinical Trials
Hematologic Malignancies
A landmark Phase III trial (E1A95) randomized 94 relapsed myeloma patients to vincristine/doxorubicin/dexamethasone (VAD) ± valspodar. Despite a higher partial response rate with valspodar (44% vs. 29%), progression-free survival paradoxically decreased (4.9 vs. 7 months), attributed to excessive toxicity requiring dose reductions . Myelosuppression (Grade ≥3: 89% vs. 58%) and neurotoxicity limited utility, though pharmacokinetic analyses revealed a 52% increase in daunorubicin cellular AUC .
Solid Tumors
In a Phase I trial (N=16) pairing valspodar (5 mg/kg QID) with dose-reduced paclitaxel (30–50% of 175 mg/m²), stable disease was achieved in 68.8% of patients for a median 12.7 weeks. Hepatotoxicity (transaminitis: 43.8%) and neurologic AEs (ataxia: 18.8%) predominated, with paclitaxel Cmax reduced 30% despite P-gp inhibition .
Table 2: Select Clinical Trial Outcomes
Trial Phase | Cancer Type | Key Finding | Reference |
---|---|---|---|
III | Multiple Myeloma | No survival benefit; increased toxicity | |
I/II | Renal Cell | MTD: Vinblastine 2.1 mg/m² + valspodar 5 mg/kg | |
I | AML | Daunorubicin cellular AUC ↑52% |
Pharmacokinetic Challenges
Valspodar’s dual inhibition of P-gp and CYP3A4 creates complex drug interactions:
Emerging Applications Beyond Oncology
Antiviral Activity Against HCMV
A 2021 study demonstrated valspodar’s ability to limit human cytomegalovirus (HCMV) infection (EC₅₀ = 1.8 μM) by disrupting viral dissemination. In MRC-5 fibroblasts, treatment reduced IE2 protein expression by 78% and plaque formation by 63% versus controls . Mechanistically, this involves ABCC1 degradation in latently infected cells, suggesting ABC transporters facilitate virion assembly .
Neuropathic Pain Modulation
Preclinical models show valspodar enhances pregabalin’s antinociceptive effects by inhibiting P-gp at the blood-brain barrier. In mice, coadministration prolonged pain relief duration 3-fold (8.2 vs. 2.7 hours), though human trials are pending .
Limitations and Future Directions
Toxicity Profile
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume